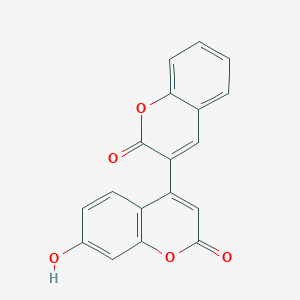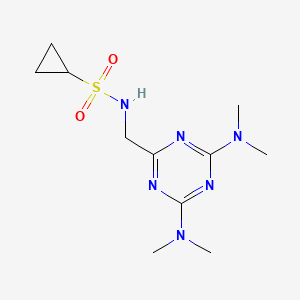
7-羟基-4-(2-氧代色烯-3-基)色烯-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Hydroxy-4-(2-oxochromen-3-yl)chromen-2-one is a complex organic molecule belonging to the class of chromanones. It possesses a fused tricyclic ring system consisting of two chroman (chromen-2-one) rings linked together by a carbon-carbon bond. Additionally, a hydroxyl group is present at the 7th position of one of the chroman rings. This compound is known for its versatile nature and is commonly used in scientific research, including pharmaceuticals, material science, and organic chemistry.
科学研究应用
7-Hydroxy-4-(2-oxochromen-3-yl)chromen-2-one is widely used in scientific research due to its versatile nature. Some of its applications include:
Pharmaceuticals: Used as a building block for the synthesis of novel anticancer agents.
Material Science: Employed in the development of fluorescent chemosensors for molecular recognition.
Organic Chemistry: Utilized in the synthesis of various organic compounds and intermediates.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-4-(2-oxochromen-3-yl)chromen-2-one can be achieved through various synthetic routes. One common method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour . This reaction yields the desired compound in high purity and yield.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and recrystallization.
化学反应分析
Types of Reactions
7-Hydroxy-4-(2-oxochromen-3-yl)chromen-2-one undergoes various chemical reactions, including:
Esterification: The hydroxyl group can react with an acid to form an ester.
O-alkylation: The hydroxyl group can react with an alkylating agent to form an ether.
Hydrogen bonding: The hydroxyl group can form hydrogen bonds with other molecules containing hydrogen bond acceptors or donors.
Common Reagents and Conditions
Esterification: Typically involves the use of carboxylic acids or their derivatives (e.g., acyl chlorides) in the presence of a catalyst such as sulfuric acid.
O-alkylation: Involves the use of alkyl halides in the presence of a base such as potassium carbonate.
Hydrogen bonding: Occurs naturally under various conditions, influencing the compound’s solubility and interactions with other molecules.
Major Products Formed
Esterification: Formation of esters.
O-alkylation: Formation of ethers.
Hydrogen bonding: Formation of hydrogen-bonded complexes.
作用机制
The mechanism of action of 7-Hydroxy-4-(2-oxochromen-3-yl)chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, influencing their reactivity and interactions. Additionally, the conjugated system of alternating double and single bonds allows for electron delocalization, affecting the compound’s reactivity and light absorption properties.
相似化合物的比较
Similar Compounds
7-Hydroxy-4-methylcoumarin: Similar in structure but with a methyl group at the 4th position instead of the chromen-3-yl group.
4-Hydroxy-3-(4-hydroxy-2-oxochromen-3-yl)phenylmethylchromen-2-one: Contains additional hydroxyl and phenylmethyl groups.
3-(2-oxochromen-4-yl)chromen-2-one: Modified analog of natural dicoumarins.
Uniqueness
7-Hydroxy-4-(2-oxochromen-3-yl)chromen-2-one is unique due to its fused tricyclic ring system and the presence of a hydroxyl group at the 7th position, which allows for versatile chemical reactions and applications in various scientific fields.
属性
IUPAC Name |
7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O5/c19-11-5-6-12-13(9-17(20)22-16(12)8-11)14-7-10-3-1-2-4-15(10)23-18(14)21/h1-9,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFQUFFWQFQGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1,7-Dimethyl-2,4-dioxo-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2597013.png)
![3,3,3-trifluoro-N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}propane-1-sulfonamide](/img/structure/B2597016.png)
![N-(3-chlorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2597018.png)
![2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-butylphenyl)acetamide](/img/structure/B2597019.png)

![N-{[4-butyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2597022.png)

![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-3-carboxamide](/img/structure/B2597027.png)
![3-amino-N-(3,4-dimethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2597029.png)
![5',5''''-(Anthracene-9,10-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid))](/img/new.no-structure.jpg)
![1-[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(propan-2-yl)piperidine-3-carboxamide](/img/structure/B2597032.png)
![methyl 2,4-dimethyl-5-{[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate](/img/structure/B2597033.png)
![2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2597035.png)
